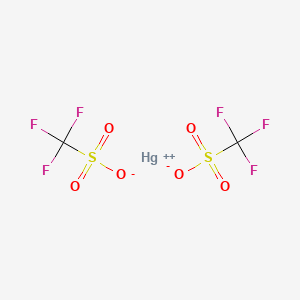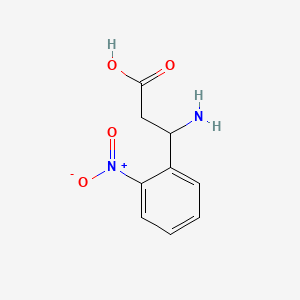
N,N-Dibenzyldaunorubicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzyldaunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic commonly used in cancer treatment. This compound is known for its enhanced efficacy and reduced cardiotoxicity compared to its parent compound, daunorubicin . It is primarily studied for its potential as a prodrug, which means it can be metabolized into active compounds within the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyldaunorubicin involves the benzylation of daunorubicin. This process typically includes the reaction of daunorubicin with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete benzylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. High-pressure liquid chromatography (HPLC) is often used for the purification and quality control of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dibenzyldaunorubicin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions convert the compound into its reduced form, typically using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Benzyl chloride, in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various glycosidic derivatives such as N-benzyldaunorubicin and daunorubicin, along with their 13-dihydro derivatives .
Aplicaciones Científicas De Investigación
N,N-Dibenzyldaunorubicin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the metabolism and pharmacokinetics of anthracyclines.
Biology: The compound is studied for its effects on cellular processes and its potential as a prodrug.
Medicine: It is primarily researched for its anticancer properties, particularly its efficacy against leukemia.
Industry: The compound is used in the development of new drug formulations and delivery systems.
Mecanismo De Acción
N,N-Dibenzyldaunorubicin exerts its effects through several mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication.
Prodrug Activation: The compound is metabolized into active derivatives that exert cytotoxic effects on cancer cells.
Comparación Con Compuestos Similares
Daunorubicin: The parent compound, known for its potent anticancer properties but higher cardiotoxicity.
Doxorubicin: Another anthracycline with similar mechanisms of action but different pharmacokinetics.
Nogalamycin: An anthracycline with distinct structural features and biological activities.
Uniqueness: N,N-Dibenzyldaunorubicin stands out due to its reduced cardiotoxicity and enhanced efficacy as a prodrug. Its ability to be metabolized into active compounds makes it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C41H41NO10 |
|---|---|
Peso molecular |
707.8 g/mol |
Nombre IUPAC |
9-acetyl-7-[4-(dibenzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C41H41NO10/c1-22-36(44)28(42(20-24-11-6-4-7-12-24)21-25-13-8-5-9-14-25)17-31(51-22)52-30-19-41(49,23(2)43)18-27-33(30)40(48)35-34(38(27)46)37(45)26-15-10-16-29(50-3)32(26)39(35)47/h4-16,22,28,30-31,36,44,46,48-49H,17-21H2,1-3H3 |
Clave InChI |
VUEZAPSQNPGLMR-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(CC6=CC=CC=C6)CC7=CC=CC=C7)O |
Sinónimos |
N,N-dibenzyldaunorubicin N,N-dibenzyldaunorubicin hydrochloride, (lyxo-(8S-cis))-isomer N,N-dibenzyldaunorubicin, (lyxo-(8S-cis))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-NITROBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA](/img/structure/B1221975.png)
![1-[1-[(2-Chloro-6-fluorophenyl)methyl]-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1221976.png)
![Ethyl 4-[(4-tert-butylbenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B1221978.png)


![N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide](/img/structure/B1221986.png)




![2-[(3-Methoxyphenyl)-oxomethyl]-3,3-bis(methylthio)-2-propenenitrile](/img/structure/B1221993.png)
![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-propan-2-ylphenyl) ester](/img/structure/B1221995.png)

![Acetic acid [2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] ester](/img/structure/B1221999.png)
